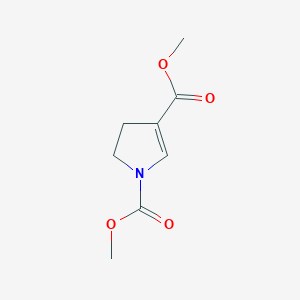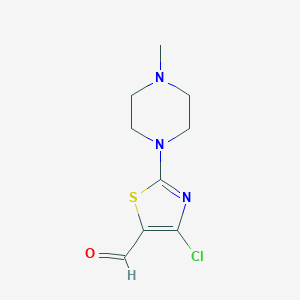![molecular formula C9H10N2 B115901 4-Ethylpyrrolo[1,2-a]pyrazine CAS No. 158945-92-7](/img/structure/B115901.png)
4-Ethylpyrrolo[1,2-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylpyrrolo[1,2-a]pyrazine is a heterocyclic organic compound that has been widely studied for its potential biological and pharmaceutical applications. It is a bicyclic compound that contains a pyrazine ring fused with a pyrrole ring, and it has a molecular formula of C8H8N2. This compound has attracted the attention of researchers due to its unique structure and potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 4-Ethylpyrrolo[1,2-a]pyrazine is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways that are involved in cancer cell growth and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-Ethylpyrrolo[1,2-a]pyrazine has several biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for antimicrobial therapy. It has also been shown to reduce inflammation in animal models, suggesting that it may have anti-inflammatory properties. In addition, it has been shown to have a low toxicity profile, making it a relatively safe compound for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-Ethylpyrrolo[1,2-a]pyrazine is its low toxicity profile, which makes it a safe compound for use in laboratory experiments. It is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 4-Ethylpyrrolo[1,2-a]pyrazine. One direction is to further investigate its potential applications in cancer therapy. Studies have shown that this compound can inhibit the growth of certain types of cancer cells, and further research may lead to the development of new cancer treatments. Another direction is to investigate its potential applications in antimicrobial therapy. Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, and further research may lead to the development of new antimicrobial agents. Finally, future research may focus on developing new synthesis methods for this compound that are more efficient and cost-effective.
Applications De Recherche Scientifique
4-Ethylpyrrolo[1,2-a]pyrazine has been extensively studied for its potential applications in the pharmaceutical industry. It has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. Studies have also shown that this compound can inhibit the growth of certain types of cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
158945-92-7 |
|---|---|
Nom du produit |
4-Ethylpyrrolo[1,2-a]pyrazine |
Formule moléculaire |
C9H10N2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
4-ethylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C9H10N2/c1-2-8-6-10-7-9-4-3-5-11(8)9/h3-7H,2H2,1H3 |
Clé InChI |
AZUPDJOGIIPFHF-UHFFFAOYSA-N |
SMILES |
CCC1=CN=CC2=CC=CN21 |
SMILES canonique |
CCC1=CN=CC2=CC=CN21 |
Synonymes |
Pyrrolo[1,2-a]pyrazine, 4-ethyl- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B115822.png)
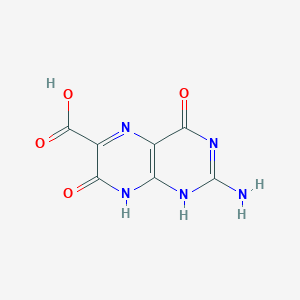

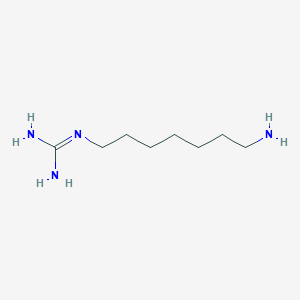
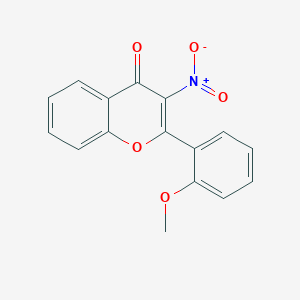
![6-amino-5-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B115835.png)
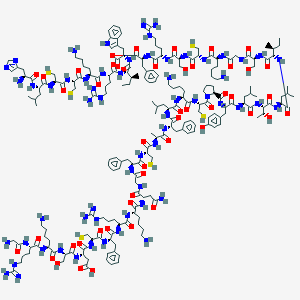
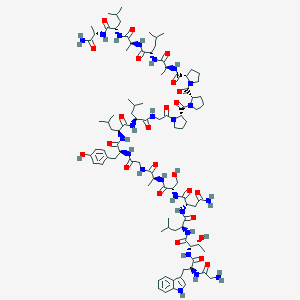

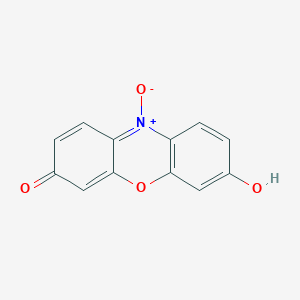
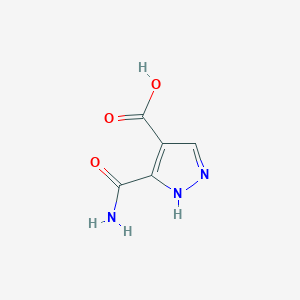
![Azane;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B115847.png)
